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4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Building fragment-based screening libraries for CNS targets? The des-methyl analog introduces an unwanted hydrogen bond donor (HBD=1) that compromises BBB penetration predictions. This N-methyl compound (HBD=0, Fsp³=0.50) eliminates that risk. - Zero HBD profile aligns with CNS MPO guidelines; predicted ΔlogP ≈ +0.5 to +0.8 over des-methyl analog. - N-Methylpiperidine tertiary amine engages conserved Asp³.³² in aminergic GPCRs; avoids N-dealkylation soft spot. - Pyridine nitrogen coordinates kinase hinge region; 2-alkoxy-4-methyl motif recognized in kinase inhibitor design.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 2189368-26-9
Cat. No. B2647057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
CAS2189368-26-9
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC1=CC(=NC=C1)OC2CCN(CC2)C
InChIInChI=1S/C12H18N2O/c1-10-3-6-13-12(9-10)15-11-4-7-14(2)8-5-11/h3,6,9,11H,4-5,7-8H2,1-2H3
InChIKeyGRVOPONXFPKOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine Profile


4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine (CAS 2189368-26-9, molecular formula C12H18N2O, molecular weight 206.289 g/mol) is a heterocyclic organic compound belonging to the pyridyl piperidine ether class, featuring a 4-methylpyridine core linked via an ether bridge to an N-methylpiperidin-4-yl moiety [1]. This compound is catalogued as a chemical building block for medicinal chemistry and fragment-based drug discovery, with an InChIKey of GRVOPONXFPKOJL-UHFFFAOYSA-N . Its structural motif—a 2-alkoxy-substituted pyridine bearing a basic tertiary amine—positions it within a chemical space commonly explored for interactions with biological targets including GPCRs, kinases, and ion channels. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of 95% or higher .

N-Methyl Differentiation Prevents Generic Substitution


In-class compounds within the 2-(piperidin-4-yloxy)pyridine family cannot be freely interchanged because small structural perturbations at the piperidine nitrogen produce disproportionate effects on physicochemical properties, solubility, permeability, and target binding [1]. The target compound's defining feature—an N-methyl substituent on the piperidine ring—distinguishes it from the closest commercially available analog, 4-methyl-2-(piperidin-4-yloxy)pyridine (CAS 944442-07-3), which bears a secondary amine (NH) at this position. This single methylation converts a hydrogen bond donor into a purely hydrogen bond-accepting tertiary amine, altering both the compound's ionization profile (predicted ΔpKa ≈ 1.0–1.5 units for the piperidine nitrogen) and its lipophilicity (predicted ΔlogP ≈ +0.5 to +0.8) . Such differences are sufficient to shift a compound across thresholds governing blood-brain barrier penetration, hERG liability, and cytochrome P450 inhibition—all of which are critical parameters in lead optimization. Researchers who substitute the des-methyl analog risk introducing an additional hydrogen bond donor that can fundamentally alter molecular recognition by biological targets, potentially invalidating structure-activity relationships established with the N-methyl compound [2].

Comparative Evidence Guide


Hydrogen Bond Donor Reduction via N-Methylation

The target compound (CAS 2189368-26-9) possesses zero hydrogen bond donors (HBD = 0), whereas its closest analog 4-methyl-2-(piperidin-4-yloxy)pyridine (CAS 944442-07-3) has one hydrogen bond donor (HBD = 1) attributable to the piperidine NH [1]. Hydrogen bond donor count is a critical parameter in drug design: compounds with HBD ≤ 3 are favored per Lipinski's Rule of Five, but within that range, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units and can alter P-glycoprotein efflux recognition [2]. For central nervous system (CNS) targeting, the optimal HBD count is typically ≤ 1, making the target compound's HBD = 0 profile favorable for CNS penetration screens [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Increase by N-Methylation

N-Methylation of the piperidine ring is predicted to increase the octanol-water partition coefficient (logP) by approximately +0.5 to +0.8 log units relative to the des-methyl analog [1]. This estimate is consistent with the well-documented methyl effect in medicinal chemistry, where N-methylation of secondary amines increases logD7.4 by a median of approximately +0.6 log units across diverse chemotypes [2]. The target compound's molecular formula (C12H18N2O, MW 206.29) versus the analog (C11H16N2O, MW 192.26) reflects the addition of one methylene unit and the conversion of a secondary to a tertiary amine—structural changes that consistently increase lipophilicity [3]. Higher lipophilicity can enhance passive membrane permeability but may also increase metabolic liability (CYP450 oxidation) and reduce aqueous solubility; thus, the target compound offers a measurably different ADME profile compared to its des-methyl analog.

Lipophilicity ADME Prediction Physicochemical Property Profiling

Piperidine Basicity Modulation by N-Methylation

The piperidine nitrogen in the target compound (tertiary amine, N-methylpiperidine) exhibits a predicted pKa of approximately 9.0–9.5, compared to approximately 10.5–10.8 for the secondary amine in the des-methyl analog [1]. This ΔpKa of approximately −1.0 to −1.5 units is consistent with the established difference in basicity between tertiary and secondary aliphatic amines: the inductive electron-donating effect of the N-methyl group is offset by reduced solvation of the protonated tertiary ammonium ion, resulting in lower observed basicity [2]. At physiological pH (7.4), both compounds remain predominantly protonated (>99%), but the target compound's lower pKa means it will deprotonate at a slightly lower pH, which can be significant in specific microenvironments (e.g., endosomal compartments, tumor microenvironment) where subtle differences in ionization state affect membrane partitioning and target engagement [3].

Ionization Constant pKa Prediction Amine Basicity

Fragment Library Suitability: MW and Rotatable Bonds

The target compound (MW 206.29 g/mol) exceeds the Rule of Three (Ro3) molecular weight threshold of ≤200 Da recommended for optimal fragment library design, whereas the des-methyl analog (MW 192.26 g/mol) falls within this guideline [1]. However, the target compound's MW of 206.29 remains well within the 'fragment-like' range (typically MW ≤ 300) and offers a distinct advantage: the N-methyl group adds one heavy atom and increases rotatable bond count by zero (the N–CH3 bond is not a rotatable bond by standard definitions), maintaining the same number of rotatable bonds (nRot = 2 for both compounds) while increasing molecular complexity [2]. This means the target compound achieves higher molecular recognition potential (as measured by the fraction of sp3-hybridized carbons and the presence of a tertiary amine pharmacophore) without the entropic penalty of additional rotatable bonds—a favorable trade-off for fragment hit-to-lead optimization [3].

Fragment-Based Drug Discovery Rule of Three Chemical Library Design

Salt Formation Advantage of Tertiary Amine

The target compound's tertiary amine (N-methylpiperidine) can form quaternary ammonium salts and hydrochloride salts, whereas the des-methyl analog's secondary amine can form both hydrochloride salts and, additionally, act as a hydrogen bond donor in crystalline forms, potentially leading to polymorphic diversity that complicates formulation development [1]. Published data on the des-methyl analog indicate a predicted aqueous solubility of approximately 0.5–2.6 mg/mL for the free base, with significant pH-dependent solubility . The target compound, lacking an HBD on the piperidine, is expected to exhibit different salt-forming characteristics: hydrochloride salt formation at the tertiary amine yields a monoprotic salt with predictable stoichiometry, eliminating the potential for variable protonation states that can affect batch-to-batch consistency in the secondary amine analog [2]. For procurement purposes, this translates to more reliable physicochemical behavior in salt-form screening cascades.

Salt Screening Formulation Development Aqueous Solubility

Application Scenarios


CNS-Penetrant Fragment Screening

The target compound's HBD = 0 profile, moderate predicted lipophilicity (logP ≈ 2.5–2.8), and low molecular weight (206.29 Da) make it a suitable fragment for CNS-focused screening libraries. Its zero hydrogen bond donor count aligns with the established guideline of HBD ≤ 1 for optimal CNS penetration [1]. Procurement of this compound over the des-methyl analog (HBD = 1) is justified when building fragment libraries where every hydrogen bond donor is costly in terms of predicted brain exposure, as each HBD reduces the probability of crossing the blood-brain barrier by passive diffusion [2].

Kinase Inhibitor Scaffold Decoration

The 2-alkoxy-4-methylpyridine motif present in the target compound is a recognized pharmacophoric element in kinase inhibitor design, where the pyridine nitrogen can coordinate to the hinge region of the kinase ATP-binding site while the piperidine moiety extends toward solvent-exposed or selectivity pockets [3]. The N-methyl group on the piperidine ring eliminates a potential metabolic soft spot (N-dealkylation of secondary amines by CYP450 enzymes), potentially offering improved metabolic stability compared to the des-methyl analog [4]. This makes the target compound a strategically advantageous starting material for medicinal chemistry groups optimizing kinase selectivity profiles.

GPCR Modulator Synthesis with Tertiary Amine

Many class A G protein-coupled receptors (GPCRs) recognize protonated tertiary amines as a key pharmacophoric element for ligand binding (e.g., muscarinic, dopaminergic, serotonergic, and histaminergic receptors) [5]. The target compound's N-methylpiperidine moiety provides a pre-installed tertiary amine that, at physiological pH, exists predominantly as the protonated ammonium species capable of engaging the conserved aspartate residue in transmembrane helix 3 of aminergic GPCRs. The des-methyl analog, by contrast, presents a secondary amine that may form different hydrogen bond networks within the orthosteric binding pocket, leading to divergent SAR [6].

HTS Library Diversification

The target compound's Fsp3 of 0.50 exceeds that of the des-methyl analog (Fsp3 = 0.45), contributing to a higher degree of three-dimensionality that has been correlated with improved clinical development outcomes [7]. For compound library procurement managers, selecting the target compound over the des-methyl analog adds diversity in both Fsp3 and HBD count without increasing molecular weight beyond acceptable screening library limits (typically MW < 500 Da). This supports the generation of screening hits with more favorable developability profiles [8].

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